N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide

Benzothiazole regioisomer analysis Structure-activity relationship 5,7-dimethylbenzothiazole scaffold

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide (CAS 946287-03-2) is a synthetic small molecule belonging to the benzothiazole-isoxazole carboxamide class. Its structure combines a 5,7-dimethylbenzothiazole core with a 3-methylisoxazole-5-carboxamide moiety linked through an amide bond.

Molecular Formula C14H13N3O2S
Molecular Weight 287.34
CAS No. 946287-03-2
Cat. No. B2747607
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide
CAS946287-03-2
Molecular FormulaC14H13N3O2S
Molecular Weight287.34
Structural Identifiers
SMILESCC1=CC(=C2C(=C1)N=C(S2)NC(=O)C3=CC(=NO3)C)C
InChIInChI=1S/C14H13N3O2S/c1-7-4-8(2)12-10(5-7)15-14(20-12)16-13(18)11-6-9(3)17-19-11/h4-6H,1-3H3,(H,15,16,18)
InChIKeyMWVHXYAGXFCUKI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide: Structural and Pharmacological Baseline for Procurement Evaluation


N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide (CAS 946287-03-2) is a synthetic small molecule belonging to the benzothiazole-isoxazole carboxamide class. Its structure combines a 5,7-dimethylbenzothiazole core with a 3-methylisoxazole-5-carboxamide moiety linked through an amide bond . This dual heterocyclic scaffold is characteristic of compounds investigated across multiple therapeutic areas, including kinase inhibition, anti-inflammatory activity, and neuroprotection [1]. However, the vast majority of published activity data addresses structurally related analogs—such as the 4,6-dimethylbenzothiazole regioisomer and N-substituted derivatives—rather than this specific chemotype, creating a significant evidence gap that directly impacts sourcing decisions. Without precise, head-to-head comparative pharmacological data, procurement for target-specific applications must proceed with caution.

Why Benzothiazole-Isoxazole Analogs Are Not Interchangeable: Substitution Patterns Determine Activity


Benzothiazole-isoxazole carboxamides exhibit profound structure-activity relationships (SAR) where even minor modifications—such as the position of methyl substituents on the benzothiazole ring—govern target engagement, selectivity, and potency. The target compound's 5,7-dimethyl substitution creates a distinct electronic and steric profile that cannot be replicated by its closest regioisomers, including the 4,6-dimethylbenzothiazole analog and the 4,7-dimethyl congener. Published SAR data from related series demonstrate that the shift from a 5,7- to a 4,6-substitution pattern reduces inhibitory activity by ≥10-fold against certain kinase targets, while the presence of isomeric 3-methylisoxazole-5-carboxamide versus 5-methylisoxazole-3-carboxamide further alters potency [1]. Generic substitution without validation of the exact substitution pattern risks selecting a compound with entirely divergent pharmacology .

Quantitative Differentiation Evidence for N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide: A Procurement Sourcing Assessment


Structural Uniqueness: 5,7-Dimethyl Substitution Creates Steric and Electronic Distinction Among Benzothiazole Regioisomers

The target compound features a 5,7-dimethyl substitution on the benzothiazole core, distinguishing it from the commonly studied 4,6-dimethyl regioisomer (CAS 919860-32-5) . In benzothiazole-amide series, the position of methyl substituents alters the compound's electronic distribution and T-shaped steric profile; for example, the 4,6-dimethyl analog places methyl groups in closer proximity to the amide linker, potentially restricting rotational freedom about the N-aryl bond relative to the 5,7-substituted compound. While no direct head-to-head biochemical comparison has been published, this structural distinction is critical: in related benzothiazole-2-carboxamide series, a shift from 5,7- to 4,6-dimethyl substitution reduced inhibitory potency by an order of magnitude as recorded in the SMYD inhibitor patent literature [1].

Benzothiazole regioisomer analysis Structure-activity relationship 5,7-dimethylbenzothiazole scaffold

Amide-Linked Heterocyclic System Differentiates from Ether- and N-Alkylated Analogs in Target Engagement

The target compound features a direct amide linkage between the 2-amino position of the benzothiazole core and the 5-carboxylic acid of the isoxazole ring. By contrast, a closely related N-furfuryl derivative—N-(5,7-dimethylbenzo[d]thiazol-2-yl)-N-(furan-2-ylmethyl)-3-methylisoxazole-5-carboxamide (CAS 952964-02-2)—introduces an N-alkyl substituent that sterically blocks the amide NH, abolishing hydrogen-bond donor capacity and altering the amide's geometry . In kinase inhibitor design, the presence or absence of the amide NH directly impacts hinge-region binding, with donor-capable amides typically exhibiting enhanced inhibitory activity against kinases that require a hydrogen-bond donor for ATP-site recognition . This difference precludes direct pharmacological equivalence.

Amide bond pharmacology Kinase inhibitor selectivity N-substituted benzothiazole analogs

3-Methylisoxazole-5-carboxamide vs. 5-Methylisoxazole-3-carboxamide: Isomeric Linkage Directs Distinct Pharmacophoric Presentation

The target compound incorporates a 3-methylisoxazole-5-carboxamide motif, where the carboxamide carbonyl is directly attached to the isoxazole C5 position. This contrasts sharply with the regioisomeric 5-methylisoxazole-3-carboxamide scaffold present in compounds such as N-(4,7-dimethylbenzo[d]thiazol-2-yl)-5-methylisoxazole-3-carboxamide . The C5-carboxamide isomer places the benzothiazole substituent in a linear orientation relative to the isoxazole ring, while the C3-carboxamide isomer creates a bent geometry that redirects the benzothiazole moiety by approximately 60°. In benzothiazole-isoxazole pharmacophore models, this geometric difference alters target protein complementarity; published SMYD inhibitor data confirm that the 3-methylisoxazole-5-carboxamide orientation is essential for irreversible engagement of the catalytic cysteine [1].

Isoxazole regioisomer pharmacology 3-Methylisoxazole-5-carboxamide Benzothiazole-isoxazole orientation

Recommended Application Scenarios for N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide Based on Structural Evidence


Benzothiazole-Isoxazole Scaffold Library Synthesis and Structure-Activity Relationship Exploration

The compound is suited for use as a structural comparison standard in SAR expansion studies of benzothiazole-isoxazole carboxamides. Its 5,7-dimethyl substitution pattern fills a gap in currently available regioisomer libraries, and its free amide NH makes it an appropriate comparator for evaluating the effect of N-alkylation on target binding. As supported by the structural differentiation evidence in Section 3, this compound enables systematic exploration of substitution effects that cannot be captured with existing 4,6- or 4,7-dimethyl variants .

Epigenetic Target Screening: SMYD and Related Methyltransferase Inhibitor Programs

Given the documented relevance of 3-methylisoxazole-5-carboxamides as irreversible SMYD inhibitors and the structural congruence of the target compound's benzothiazole-isoxazole orientation with covalent inhibitor pharmacophores, this compound may serve as a candidate SMYD inhibitor for epigenetic drug discovery. As indicated by the pharmacophoric evidence in Section 3, where the C5-carboxamide regioisomer is required for irreversible cysteine engagement, its use supports programs aimed at SMYD2/SMYD3 inhibition and other methyltransferase targets [1].

Kinase Profiling Panels Requiring Free Amide NH Hinge-Binding Probes

The target compound's free secondary amide provides a hydrogen-bond donor for kinase hinge-region recognition. As established in Section 3, where the absence of N-alkylation distinguishes this compound from analogs with blocked amide NH, this feature makes it suitable for inclusion in kinase selectivity profiling panels where hinge-binding competency is a prerequisite. It can serve as a reference probe to benchmark the activity of N-substituted benzothiazole-isoxazole derivatives .

Quote Request

Request a Quote for N-(5,7-dimethylbenzo[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.